molecular formula C12H21N2O4- B12537443 [5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate CAS No. 714288-27-4

[5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate

Cat. No.: B12537443
CAS No.: 714288-27-4
M. Wt: 257.31 g/mol
InChI Key: YUKXEAAFTADOAL-UHFFFAOYSA-M
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Description

[5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a carbonate group, a dimethylamino group, and a methylprop-2-enoylamino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate typically involves multiple steps, including the formation of intermediate compounds One common method involves the reaction of dimethylamine with an appropriate alkyl halide to form the dimethylamino groupThe final step involves the formation of the carbonate group through a reaction with a carbonate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it a valuable tool for biochemical assays .

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its unique chemical properties allow it to interact with various biological targets, making it a promising compound for therapeutic applications .

Industry

In the industrial sector, this compound is used in the production of polymers and advanced materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other high-performance materials .

Mechanism of Action

The mechanism of action of [5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological molecules, while the carbonate group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate apart is its combination of functional groups, which provides a unique reactivity profile. This makes it more versatile and effective in various applications compared to its similar counterparts .

Properties

CAS No.

714288-27-4

Molecular Formula

C12H21N2O4-

Molecular Weight

257.31 g/mol

IUPAC Name

[5-(dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate

InChI

InChI=1S/C12H22N2O4/c1-8(2)11(15)13-10(6-7-14(4)5)9(3)18-12(16)17/h9-10H,1,6-7H2,2-5H3,(H,13,15)(H,16,17)/p-1

InChI Key

YUKXEAAFTADOAL-UHFFFAOYSA-M

Canonical SMILES

CC(C(CCN(C)C)NC(=O)C(=C)C)OC(=O)[O-]

Origin of Product

United States

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